(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine
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Overview
Description
(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is substituted with an isopropyl group and an ethanamine chain. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction, where an isopropyl halide reacts with the pyrrolidine ring.
Attachment of the Ethanamine Chain: The ethanamine chain is attached through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reactions under controlled conditions, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert imines or oximes back to the amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the ethanamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenated compounds (e.g., alkyl halides) and strong bases (e.g., sodium hydride) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can regenerate the amine.
Scientific Research Applications
(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Upon binding, it can modulate the activity of the target, leading to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Isopropylpyrrolidin-2-yl)ethanamine: The enantiomer of the compound with the opposite stereochemistry.
2-(1-Methylpyrrolidin-2-yl)ethanamine: A structurally similar compound with a methyl group instead of an isopropyl group.
2-(1-Ethylpyrrolidin-2-yl)ethanamine: Another analog with an ethyl group substitution.
Uniqueness
(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The (S)-configuration may confer distinct pharmacological properties compared to its ®-enantiomer .
Properties
Molecular Formula |
C9H20N2 |
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Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-[(2S)-1-propan-2-ylpyrrolidin-2-yl]ethanamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-7-3-4-9(11)5-6-10/h8-9H,3-7,10H2,1-2H3/t9-/m0/s1 |
InChI Key |
QYKOAEKWTUSAHH-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CCN |
Canonical SMILES |
CC(C)N1CCCC1CCN |
Origin of Product |
United States |
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